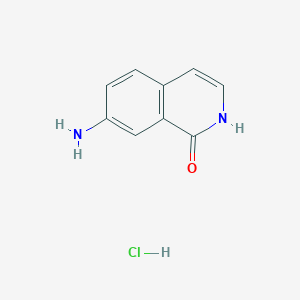

7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride

Description

Properties

IUPAC Name |

7-amino-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-5H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYNPGMSFQQPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the isoquinolinone core. A representative synthesis begins with N-acyl-2-phenylethylamine derivatives, which undergo cyclization under acidic conditions. For example, treatment of N-(2-phenylethyl)benzamide with phosphorus oxychloride (POCl₃) at reflux yields 1,2-dihydroisoquinolin-1-one. To introduce the 7-amino group, a nitro substituent is first incorporated at position 7 via electrophilic aromatic substitution. This requires a meta-directing group, such as a carbonyl, to ensure regioselective nitration.

Reaction Conditions :

- Nitration: Concentrated HNO₃/H₂SO₄ at 0–5°C for 2 hours.

- Reduction: Catalytic hydrogenation (H₂, Pd/C, ethanol) or SnCl₂/HCl to convert nitro to amino.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitration | 65–70 | 90 |

| Reduction to amine | 85–90 | 95 |

This method’s limitation lies in the competing para-nitration, which necessitates chromatographic separation.

Directed Lithiation and Functionalization

Ortho-Lithiation Strategies

Directed metallation enables precise functionalization of the isoquinolinone ring. A fluoro substituent at position 8 acts as a directing group, facilitating lithiation at position 7. For instance, 8-fluoro-1,2-dihydroisoquinolin-1-one reacts with lithium diisopropylamide (LDA) at −78°C, followed by quenching with a nitrogen electrophile (e.g., hexachloroethane for chloro-intermediates). Subsequent amination via Ullmann coupling or Buchwald-Hartwig catalysis introduces the amino group.

Key Steps :

- Lithiation : LDA, THF, −78°C, 1 hour.

- Electrophilic Quench : C₆Cl₆, −78°C to room temperature.

- Amination : CuI, L-proline, K₃PO₄, 100°C.

Advantages :

- Regioselectivity >90% for position 7.

- Compatibility with sensitive functional groups.

Nitration-Reduction Approach

Regioselective Nitration

Regioselective nitration at position 7 is achieved using a bromine atom as a temporary directing group. Bromination of 1,2-dihydroisoquinolin-1-one with NBS (N-bromosuccinimide) in CCl₄ yields the 7-bromo derivative, which is subsequently nitrated at the adjacent position. Reductive debromination (H₂, Pd/C) followed by nitro reduction furnishes the 7-amino compound.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Bromination Temp | 80°C |

| Nitration Time | 3 hours |

| Debromination Catalyst | 10% Pd/C |

Yield Comparison :

- Bromination: 75%

- Nitration: 68%

- Debromination/Reduction: 82%

Reductive Amination Strategies

Ketone to Amine Conversion

Reductive amination of 7-nitro-1,2-dihydroisoquinolin-1-one offers a streamlined pathway. The nitro group is reduced to an amine using hydrogen gas over Raney nickel, followed by in situ treatment with hydrochloric acid to form the hydrochloride salt.

Critical Factors :

- Catalyst : Raney Ni (10 wt%) in ethanol.

- Pressure : 50 psi H₂, 6 hours.

- Acidification : 6M HCl, 0°C.

Efficiency :

- Overall Yield: 78%

- Purity: 98% (HPLC)

Conversion to Hydrochloride Salt

The final step involves protonation of the free amine using hydrogen chloride. Common methods include:

- Gas Exposure : Passing HCl gas through a solution of the free base in diethyl ether.

- Aqueous Acid : Adding concentrated HCl to an ethanol solution, followed by crystallization.

Crystallization Data :

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Ethanol/H₂O | 85 | 99 |

| Ether/Hexane | 78 | 97 |

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound to its fully reduced form.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Fully reduced isoquinoline derivatives.

Substitution Products: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.

Biological Probes: Used as a probe in biological studies to investigate cellular processes.

Medicine:

Pharmaceutical Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Material Science: Utilized in the development of novel materials with specific properties.

Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Isoquinolinone Derivatives

*Calculated based on molecular formula C₉H₉ClN₂O.

Substituent Position Effects

- 7-Amino vs. 4-Amino Derivatives: The amino group at position 7 (target compound) likely enhances hydrogen-bonding interactions with biological targets compared to the 4-amino analog (CAS 108127-91-9), which may exhibit steric hindrance due to proximity to the ketone oxygen .

Dihydro Saturation Patterns

- 1,2-Dihydro vs. In contrast, 3,4-dihydro analogs (e.g., CAS 66491-03-0) exhibit greater conformational flexibility .

Hydrochloride Salt vs. Free Base

- The hydrochloride salt form of the target compound improves aqueous solubility (critical for bioavailability) compared to free-base analogs like 7-amino-3,4-dihydroisoquinolin-1(2H)-one (CAS 66491-03-0) .

Biological Activity

7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by a dihydroisoquinolinone structure with an amino group at the 7th position. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity, which can lead to alterations in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation: It can also interact with receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. It has been found to inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Ovarian Cancer | 36.27 |

| This compound | Breast Cancer (MCF7) | Not specified |

This data suggests that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer therapies .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Effects : A recent study evaluated the compound's effects on ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 50 μM, suggesting its potential as a therapeutic agent .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against common pathogens. The compound demonstrated notable inhibition against Gram-positive bacteria, indicating its potential use as an antibiotic .

- Anti-inflammatory Research : In vitro experiments showed that the compound could reduce the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

A comparison with other isoquinoline derivatives reveals that this compound has unique properties that enhance its biological activity.

| Compound | Structure | Biological Activity |

|---|---|---|

| 7-Amino-1,2-dihydroisoquinolin-3-one hydrochloride | Similar structure but different substitution | Moderate anticancer activity |

| 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | More saturated ring structure | Higher cytotoxicity |

The differences in substitution patterns significantly affect their reactivity and biological profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-amino-1,2-dihydroisoquinolin-1-one hydrochloride, and how can reaction conditions be optimized for reproducibility?

- Methodology : Synthesis typically involves multi-step reactions with careful control of temperature, solvent selection (e.g., dichloromethane or ethanol), and catalysts. For example, analogous isoquinoline derivatives are synthesized via cyclization and oxidation steps, with pH adjustments to stabilize intermediates . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Validate reproducibility by repeating reactions under inert atmospheres and monitoring yields at each step .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm aromatic proton environments and carbon frameworks. Mass spectrometry (MS) or high-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Elemental analysis ensures stoichiometric consistency of the hydrochloride salt. Cross-reference data with published spectra for analogous isoquinoline derivatives .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store in airtight, light-protected containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. For long-term stability, aliquot the compound under nitrogen and avoid repeated freeze-thaw cycles. Monitor purity via HPLC every 6 months .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Toxicity data for similar compounds suggest avoiding inhalation or skin contact. Dispose of waste via approved chemical disposal programs. Emergency protocols should include eyewash stations and neutralization kits for acid spills .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing by-products?

- Methodology : Employ design of experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., palladium or acid catalysts), and reaction time. Use in-situ monitoring (e.g., FTIR or TLC) to identify intermediate formation. For scale-up, transition from batch to flow chemistry to improve heat and mass transfer .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

- Methodology : Utilize ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) for non-chromophoric impurities. Mass-directed purification isolates unknown impurities for structural elucidation via tandem MS/MS or 2D NMR .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Conduct forced degradation studies by exposing the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation products via LC-MS and quantify using stability-indicating assays. Compare results with accelerated storage tests (40°C/75% RH) .

Q. What strategies can address contradictions in reported biological activity data for this compound?

- Methodology : Re-evaluate assay conditions (e.g., cell line specificity, solvent/DMSO concentration) that may affect results. Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and eliminate confounding variables .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target proteins like kinases or GPCRs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare with structurally similar bioactive isoquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.